REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[CH:8]=[N:9][S:10][C:6]=2[C:5]([N+:11]([O-:13])=[O:12])=[CH:4][CH:3]=1.[OH-].[Na+].O.S(=O)(=O)(O)[OH:18]>C(O)C>[N+:11]([C:5]1[C:6]2[S:10][N:9]=[CH:8][C:7]=2[C:2]([OH:18])=[CH:3][CH:4]=1)([O-:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=C1C=NS2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When the mixture has cooled
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
CUSTOM
|
Details
|
the product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
The filter cake is then washed with a little ice-cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=2C=NSC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |